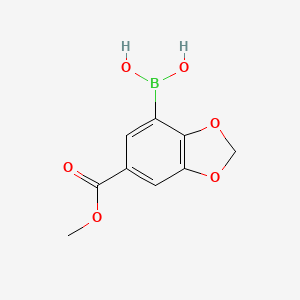

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, also known as its pinacol ester, is a chemical compound with the molecular formula C15H19BO6 . It has a molecular weight of 306.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(17)18-5)7-11-12(10)20-8-19-11/h6-7H,8H2,1-5H3 . This indicates that the compound contains a boronic acid group attached to a methylenedioxyphenyl group, with a methoxycarbonyl group also attached to the phenyl ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.12 . It is typically stored under refrigeration .Scientific Research Applications

1. Catalysis and Organic Synthesis

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid is involved in palladium-catalyzed processes. For example, its use in palladium-catalyzed, copper(I)-promoted methoxycarbonylation of arylboronic acids demonstrates its utility in organic synthesis. This method allows for the introduction of methoxycarbonyl groups to arylboronic acids under mild conditions, showcasing the compatibility with various functional groups (Cao, Li, Liu, Xu, & Dai, 2020).

2. Fluorescence Quenching Studies

The compound plays a role in the study of fluorescence quenching. Research on derivatives of 5-methoxycarbonyl-2,3-methylenedioxyphenylboronic acid has provided insights into fluorescence quenching mechanisms, helping to understand interactions at a molecular level. Parameters like Stern-Volmer constant, quenching rate, and kinetic distance have been determined for these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

3. Synthesis of Complex Organic Molecules

This chemical is integral to the synthesis of complex organic molecules. For instance, its role in the synthesis of indole alkaloids and in the development of new synthetic pathways for various organic compounds illustrates its significance in organic chemistry (Wenkert, Dave, Dainis, & Reynolds, 1970).

4. Pharmaceutical Drug Modification

It is used in the late-stage esterification of pharmaceutical drugs, highlighting its potential in drug modification and development processes (Cao et al., 2020).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed throughout the body due to their ability to form reversible covalent bonds with biological targets .

Result of Action

Boronic acids are known to have various biological effects, including antibacterial, antifungal, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of boronic acids, as they can exist in two forms (trigonal and tetrahedral) depending on the pH .

properties

IUPAC Name |

(6-methoxycarbonyl-1,3-benzodioxol-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO6/c1-14-9(11)5-2-6(10(12)13)8-7(3-5)15-4-16-8/h2-3,12-13H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSAEGYUZIGPAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1OCO2)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2365964.png)

![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)

![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)